molecular formula C15H26Cl2N2 B1424792 n-Benzyl-n-(2-piperidinylmethyl)-1-ethanamine dihydrochloride CAS No. 1220019-22-6

n-Benzyl-n-(2-piperidinylmethyl)-1-ethanamine dihydrochloride

Cat. No. B1424792
M. Wt: 305.3 g/mol
InChI Key: SGKMYDYEAHDVHH-UHFFFAOYSA-N
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Description

“N-Benzyl-N-(2-piperidinylmethyl)-1-ethanamine dihydrochloride” is a chemical compound with the molecular formula C15H26Cl2N2 . It has an average mass of 305.286 Da and a monoisotopic mass of 304.147308 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-Benzyl-N-(2-piperidinylmethyl)-1-ethanamine dihydrochloride” are characterized by its molecular formula C15H26Cl2N2 , average mass 305.286 Da, and monoisotopic mass 304.147308 Da . Additional properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Chromatographic Analysis and Detection

  • n-Benzyl-n-(2-piperidinylmethyl)-1-ethanamine dihydrochloride compounds, specifically 2CC-NBOMe and 25I-NBOMe, have been analyzed using high-performance liquid chromatography tandem mass spectrometry (HPLC/MS/MS) for detection and quantification in human serum. This method is crucial for clinical toxicology testing, particularly in emergency department patients exhibiting intoxication symptoms (Poklis, Charles, Wolf, & Poklis, 2013).

Synthesis and Pharmacological Applications

  • The synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives has demonstrated anti-acetylcholinesterase (anti-AChE) activity. These compounds have shown significant potential as antidementia agents due to their potent inhibition of acetylcholinesterase, indicating their relevance in neurological and psychiatric research (Sugimoto et al., 1990).

Structure-Activity Relationship Studies

  • Structure-activity relationship (SAR) studies of various derivatives, including those related to n-Benzyl-n-(2-piperidinylmethyl)-1-ethanamine dihydrochloride, have been conducted to assess their antihistamine activity. These studies provide insights into the interaction of these compounds with histamine receptors, which is significant for developing new antihistaminic drugs (Brzezińska & Kośka, 2006).

Material Science and Chemistry

  • In material science and chemistry, these compounds have been utilized in the synthesis of novel materials. For instance, their use in the preparation of cadmium(II) Schiff base complexes demonstrates their role in corrosion inhibition on mild steel. This application bridges the gap between inorganic chemistry and materials engineering (Das et al., 2017).

properties

IUPAC Name

N-benzyl-N-(piperidin-2-ylmethyl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2.2ClH/c1-2-17(12-14-8-4-3-5-9-14)13-15-10-6-7-11-16-15;;/h3-5,8-9,15-16H,2,6-7,10-13H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGKMYDYEAHDVHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCCCN1)CC2=CC=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzyl-N-(piperidin-2-ylmethyl)ethanamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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